2-Bromo-3,3-dimethylbutanoic acid

Description

The exact mass of the compound 2-Bromo-3,3-dimethylbutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227913. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLVLHNXEOQASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346741 | |

| Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50364-40-4 | |

| Record name | NSC227913 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3,3-dimethylbutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-3,3-dimethylbutanoic acid

An In-depth Technical Guide to the

Introduction

2-Bromo-3,3-dimethylbutanoic acid is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂.[1][2] Its molecular structure, featuring a sterically demanding tert-butyl group adjacent to a chiral center, makes it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom at the α-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. This characteristic is particularly leveraged in the field of drug discovery and development, where the compound serves as a key building block for constructing more complex, biologically active molecules.[3][4]

This technical guide provides a comprehensive exploration of the predominant method for synthesizing 2-Bromo-3,3-dimethylbutanoic acid: the Hell-Volhard-Zelinsky reaction. We will delve into the mechanistic underpinnings of this classic transformation, provide a detailed experimental protocol, and discuss the critical safety considerations necessary for its successful and safe execution.

Core Synthetic Strategy: The Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the canonical method for the α-halogenation of carboxylic acids.[5][6][7] The reaction facilitates the selective bromination at the carbon atom adjacent to the carboxyl group by treating a suitable carboxylic acid—in this case, 3,3-dimethylbutanoic acid—with bromine in the presence of a catalytic amount of phosphorus or phosphorus tribromide (PBr₃).[6][8]

Mechanistic Rationale and Causality

Direct α-bromination of a carboxylic acid with bromine is generally infeasible due to the deactivating nature of the carboxyl group.[8] The brilliance of the HVZ reaction lies in its circumvention of this challenge through the in situ formation of a more reactive intermediate: an acyl bromide.[5][6]

The reaction mechanism proceeds through several key steps:

-

Formation of Acyl Bromide: Phosphorus tribromide, which can be generated in situ from the reaction of red phosphorus and bromine, first reacts with the starting material, 3,3-dimethylbutanoic acid, to convert it into 3,3-dimethylbutanoyl bromide.[6][9]

-

Enolization: The resulting acyl bromide readily tautomerizes to its enol form. This step is critical as the enol is the nucleophilic species that will react with bromine.[6][9]

-

α-Bromination: The enol intermediate rapidly attacks a molecule of bromine (Br₂), resulting in the formation of 2-bromo-3,3-dimethylbutanoyl bromide.[6][7]

-

Exchange and Hydrolysis: The α-bromo acyl bromide can then undergo a bromide exchange with a molecule of unreacted 3,3-dimethylbutanoic acid, regenerating the acyl bromide intermediate and propagating the catalytic cycle. Upon completion of the reaction and subsequent aqueous work-up, the intermediate α-bromo acyl bromide is hydrolyzed to yield the final product, 2-bromo-3,3-dimethylbutanoic acid.[8][9]

The bulky tert-butyl group at the β-position provides significant steric hindrance, ensuring that bromination occurs exclusively at the α-position.

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Experimental Protocol

This protocol details a representative procedure for the synthesis of 2-bromo-3,3-dimethylbutanoic acid. All operations involving bromine must be conducted in a certified chemical fume hood.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 3,3-Dimethylbutanoic acid | 116.16 | 1070-83-3[10] |

| Red Phosphorus | 30.97 | 7723-14-0 |

| Bromine | 159.81 | 7726-95-6[11] |

| Diethyl Ether (anhydrous) | 74.12 | 60-29-7 |

| Sodium Bicarbonate (sat. sol.) | 84.01 | 144-55-8 |

| Sodium Sulfate (anhydrous) | 142.04 | 7757-82-6 |

Apparatus

-

Three-necked round-bottom flask

-

Reflux condenser fitted with a gas outlet to a trap (e.g., sodium hydroxide solution)

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, place 3,3-dimethylbutanoic acid (e.g., 23.2 g, 0.2 mol) and red phosphorus (e.g., 0.7 g, 0.023 mol).

-

Reagent Addition: Charge the dropping funnel with bromine (e.g., 35.2 g, 11.3 mL, 0.22 mol). Caution: Bromine is highly corrosive and toxic.[12][13] Perform this step in a fume hood.

-

Initiation: Cool the reaction flask in an ice-water bath. Begin the dropwise addition of bromine to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux and prevent excessive evolution of hydrogen bromide (HBr) gas.[14]

-

Reaction Progression: After the addition is complete (typically over 1-2 hours), remove the ice bath. Gently heat the reaction mixture to reflux using a heating mantle and maintain reflux for 2-3 hours, or until the red color of bromine has dissipated and HBr evolution has ceased.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add water (e.g., 20 mL) to hydrolyze the intermediate acyl bromide. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid and HBr. Wash again with brine (50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure 2-bromo-3,3-dimethylbutanoic acid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Reactants | ||

| 3,3-Dimethylbutanoic acid | 0.2 mol (23.2 g) | 1.0 equivalent |

| Red Phosphorus | 0.023 mol (0.7 g) | ~0.1 equivalents |

| Bromine | 0.22 mol (35.2 g) | 1.1 equivalents |

| Conditions | ||

| Reaction Temperature | 0 °C to Reflux | Initial cooling, then heating |

| Reaction Time | 4-6 hours | Addition + Reflux |

| Product | ||

| Theoretical Yield | 39.0 g | Based on 0.2 mol |

| Expected Boiling Point | ~90-100 °C at 0.5 mmHg | Varies with pressure |

| Appearance | Colorless to pale yellow liquid/solid | |

| Molecular Weight | 195.05 g/mol [1] |

Safety and Handling

The synthesis of 2-bromo-3,3-dimethylbutanoic acid involves hazardous materials that demand strict adherence to safety protocols.

-

Bromine: A highly corrosive, toxic, and oxidizing substance.[13][15] It can cause severe burns upon skin contact and is extremely dangerous if inhaled.[11][12] Always handle liquid bromine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[12][15] An emergency spill kit containing a neutralizing agent, such as sodium thiosulfate solution, must be readily accessible.[13]

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. The in situ generation from red phosphorus and bromine minimizes handling of PBr₃ directly but still requires caution.

-

Hydrogen Bromide (HBr): A corrosive gas is produced as a byproduct. The reaction apparatus must be vented through a trap containing a basic solution (e.g., NaOH) to neutralize the evolved HBr.

-

Product: The final product, 2-bromo-3,3-dimethylbutanoic acid, is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Standard safe laboratory handling practices should be followed.

In case of exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[16]

Caption: Experimental workflow for HVZ synthesis.

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and time-tested method for the synthesis of 2-bromo-3,3-dimethylbutanoic acid from its parent carboxylic acid. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and unwavering attention to safety are paramount for achieving a high yield of the desired product. The resulting α-bromo acid is a versatile synthetic intermediate, poised for further elaboration into a wide range of target molecules for applications in pharmaceutical and chemical research.

References

- EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid - Google Patents. (n.d.). Google Patents.

- US6686501B2 - Processes for preparing 3.3-dimethylbutyric acid - Google Patents. (n.d.). Google Patents.

- Standard Operating Procedure: Bromine Safety. (n.d.). University of California, Santa Cruz.

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education. Retrieved January 16, 2026, from [Link]

-

19.12: Bromination Next to the Carboxy Group: The Hell-Volhard-Zelinsky Reaction. (2019, December 30). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Hell volhard zelinsky reaction, mechanism and examples. (2022, January 31). Chemistry Notes. Retrieved January 16, 2026, from [Link]

- Bromine Safety Data Sheet. (2005, July 27). ScienceLab.com.

-

3,3-Dimethylbutyric Acid. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

Butanoic acid, 2-bromo-3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

-

Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-Bromo-3,3-dimethylbutanoic Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Bromine | Chemical Emergencies. (2024, September 6). CDC. Retrieved January 16, 2026, from [Link]

-

2-bromo-3,3-dimethylbutanoic acid (C6H11BrO2). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

Determined Mechanism for the Formation of 2-bromo-3-methylbutane. (n.d.). Carroll Collected. Retrieved January 16, 2026, from [Link]

-

Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Preparation of 2-bromo-3-methylbutanoyl bromide. (n.d.). PrepChem.com. Retrieved January 16, 2026, from [Link]

-

The main product produced in the dehydrohalogenation of 2-bromo-3,3-dimethylbutane is. (2020, April 12). Doubtnut. Retrieved January 16, 2026, from [Link]

-

1-bromo-3-methyl-2-butanone. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

-

Process for the preparation of 3,3-dimethylbutanal - European Patent Office. (2009, August 26). Googleapis.com. Retrieved January 16, 2026, from [Link]

Sources

- 1. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 10. 3,3-Dimethylbutyric acid synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 14. prepchem.com [prepchem.com]

- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3-dimethylbutanoic acid, a halogenated carboxylic acid, is a compound of significant interest in organic synthesis and pharmaceutical development. Its unique structural features—a bromine atom at the alpha position to the carboxyl group and a sterically hindering tert-butyl group—confer specific reactivity and physical properties that make it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Bromo-3,3-dimethylbutanoic acid, offering insights into its behavior and potential applications.

Molecular Structure and Identification

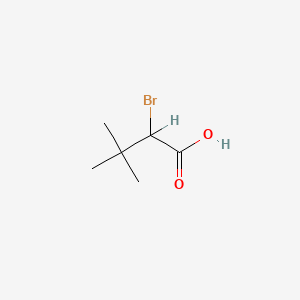

The fundamental identity of a chemical compound lies in its molecular structure. 2-Bromo-3,3-dimethylbutanoic acid possesses a six-carbon backbone with a bromine atom and a carboxylic acid functional group.

dot

Caption: 2D structure of 2-Bromo-3,3-dimethylbutanoic acid.

Key identifiers for this compound are crucial for database searches and regulatory purposes.

| Identifier | Value | Source |

| CAS Number | 50364-40-4 | [1][2][3] |

| Molecular Formula | C6H11BrO2 | [1][2][3][4] |

| IUPAC Name | 2-bromo-3,3-dimethylbutanoic acid | [2] |

| Synonyms | tert-butyl bromoacetic acid | [1] |

| Molecular Weight | 195.05 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C)C(C(=O)O)Br | [2] |

| InChIKey | MJLVLHNXEOQASX-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The data presented here has been aggregated from various chemical databases and literature sources.

Physical Properties

These properties are fundamental to understanding the compound's physical state and handling requirements.

| Property | Value | Source |

| Boiling Point | 232.7°C | [1] |

| Flash Point | 94.6°C | [1] |

| Density | 1.436 g/cm³ | [1] |

| Refractive Index | 1.487 | [1] |

Note: These values are typically predicted or experimentally determined under specific conditions and should be considered as such.

Chemical Properties and Reactivity

The chemical behavior of 2-Bromo-3,3-dimethylbutanoic acid is largely governed by the interplay between the carboxylic acid group, the alpha-bromine, and the tert-butyl group.

Reactivity at the Alpha-Carbon: The bromine atom at the alpha-position makes this carbon an electrophilic center, susceptible to nucleophilic substitution reactions (SN2). This reactivity is a cornerstone of its utility in organic synthesis.[5] The presence of the bulky tert-butyl group, however, can introduce significant steric hindrance, potentially slowing down the rate of such reactions compared to less substituted alpha-bromo acids.

Alpha-bromo carboxylic acids are valuable synthetic intermediates.[5] For example, they can be converted to alpha-hydroxy acids through reaction with an aqueous base, or to alpha-amino acids via reaction with excess ammonia.[5]

Synthesis and Spectroscopic Characterization

A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction.[5][6][7] This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr3).[5][6]

dot

Caption: The Hell-Volhard-Zelinskii reaction for the synthesis of 2-Bromo-3,3-dimethylbutanoic acid.

The mechanism of the HVZ reaction is noteworthy. The carboxylic acid is first converted to an acid bromide, which more readily enolizes than the parent carboxylic acid.[6][8] This enol intermediate then reacts with bromine at the alpha-position. Subsequent hydrolysis of the acid bromide yields the final α-bromo carboxylic acid.[6][7]

Spectroscopic methods are essential for the structural confirmation of 2-Bromo-3,3-dimethylbutanoic acid. While specific spectra for this compound were not found in the initial search, typical spectroscopic features can be predicted.

-

¹H NMR: The proton on the alpha-carbon would appear as a singlet, shifted downfield due to the deshielding effects of the adjacent bromine and carbonyl groups. The protons of the tert-butyl group would appear as a singlet further upfield.

-

¹³C NMR: The carbonyl carbon would be observed at the low-field end of the spectrum. The alpha-carbon, bonded to bromine, would also be significantly downfield. The quaternary carbon and the methyl carbons of the tert-butyl group would appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid would be present, along with a strong C=O stretch.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Research and Development

The synthetic utility of α-bromo carboxylic acids makes them important intermediates in various fields, particularly in the pharmaceutical and agrochemical industries.[9] They serve as building blocks for the synthesis of a diverse range of more complex molecules.[9] The chirality that can be introduced at the alpha-carbon further enhances their value in the synthesis of enantiomerically pure compounds, which is often a critical requirement for drug activity.

Safety and Handling

2-Bromo-3,3-dimethylbutanoic acid is classified as harmful if swallowed and is expected to cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-3,3-dimethylbutanoic acid is a valuable synthetic intermediate with a unique combination of functional groups that dictate its physicochemical properties and reactivity. A thorough understanding of these properties is essential for its effective use in research and development, particularly in the synthesis of novel pharmaceutical agents and other high-value chemicals. The information compiled in this guide serves as a foundational resource for scientists and researchers working with this versatile compound.

References

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. (2024). Available from: [Link]

-

PubChem. 2-Bromo-3,3-dimethylbutanoic Acid. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids. (2024). Available from: [Link]

-

Pacific Biochem Private Limited. 2 Bromo 3 Methyl Butanoic Acid. Available from: [Link]

-

Fiveable. Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. Available from: [Link]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. (2025). Available from: [Link]

-

ChemWhat. (S)-2-Bromo-3,3-dimethylbutyric acid CAS#: 32653-37-5. Available from: [Link]

-

Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. pacificbiochem.com [pacificbiochem.com]

An In-Depth Technical Guide to 2-Bromo-3,3-dimethylbutanoic acid (CAS 50364-40-4): Synthesis, Characterization, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-3,3-dimethylbutanoic acid, a halogenated carboxylic acid with significant potential as a specialized building block in organic synthesis. Its unique structure, featuring a sterically demanding tert-butyl group adjacent to a reactive α-bromo center, offers distinct advantages for introducing complex structural motifs in the design of novel molecules, including pharmaceutical intermediates.

Core Molecular Profile and Physicochemical Properties

2-Bromo-3,3-dimethylbutanoic acid (C₆H₁₁BrO₂) is characterized by the presence of a carboxylic acid functional group, an α-bromine atom, and a neopentyl (3,3-dimethylbutyl) carbon skeleton.[1][2] The bulky tert-butyl group exerts significant steric influence on the adjacent chiral center, which can be leveraged to control reaction trajectories and stereochemical outcomes in complex synthetic sequences.

| Property | Data | Source |

| IUPAC Name | 2-bromo-3,3-dimethylbutanoic acid | [1] |

| CAS Number | 50364-40-4 | [1] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1] |

| Canonical SMILES | CC(C)(C)C(C(=O)O)Br | [1] |

| InChIKey | MJLVLHNXEOQASX-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The most direct and classical approach for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). The starting material for this synthesis is 3,3-dimethylbutanoic acid.

Proposed Synthetic Pathway: Hell-Volhard-Zelinsky Reaction

The mechanism proceeds via the formation of an acyl bromide intermediate, which readily enolizes. The subsequent bromination of the enol form at the α-position yields the α-bromo acyl bromide, which is then hydrolyzed during aqueous workup to afford the final product, 2-Bromo-3,3-dimethylbutanoic acid.

Caption: Generalized workflow for the synthesis of 2-Bromo-3,3-dimethylbutanoic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from standard Hell-Volhard-Zelinsky reaction conditions.

-

Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 3,3-dimethylbutanoic acid.

-

Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃) to the carboxylic acid with stirring.

-

Bromination: Slowly add elemental bromine (Br₂) via the dropping funnel. The reaction is often exothermic and may require initial cooling.

-

Reaction: After the addition is complete, gently heat the mixture to reflux until the evolution of HBr gas ceases and the red color of bromine dissipates.

-

Hydrolysis: Cool the reaction mixture and cautiously add water to hydrolyze the intermediate acyl bromide.

-

Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water, a saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.

-

Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.

Spectroscopic and Analytical Characterization

Caption: Integrated workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

| Technique | Feature | Predicted Observation & Rationale |

| ¹H NMR | ~4.2 ppm | (s, 1H): The single proton on the α-carbon (CH-Br). Its shift is downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group. It appears as a singlet due to the absence of adjacent protons for coupling. |

| ~1.1 ppm | (s, 9H): The nine equivalent protons of the tert-butyl group. Appears as a sharp singlet. | |

| >10 ppm | (br s, 1H): The acidic proton of the carboxylic acid. Often broad and its chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | ~170-175 ppm | Carbonyl carbon (C=O) of the carboxylic acid. |

| ~45-50 ppm | α-carbon (CH-Br). Shifted downfield by the attached bromine. | |

| ~35-40 ppm | Quaternary carbon of the tert-butyl group. | |

| ~25-30 ppm | Methyl carbons of the tert-butyl group. | |

| IR Spectroscopy | ~2500-3300 cm⁻¹ | O-H stretch of the carboxylic acid. Very broad band. |

| ~1700-1725 cm⁻¹ | C=O stretch of the carboxylic acid. Strong and sharp absorption. | |

| ~500-600 cm⁻¹ | C-Br stretch. | |

| Mass Spectrometry | [M]⁺, [M+2]⁺ | Molecular ion peaks with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[3] |

| [M-Br]⁺ | Fragment corresponding to the loss of a bromine atom. | |

| [M-COOH]⁺ | Fragment corresponding to the loss of the carboxylic acid group. |

General Protocol for Spectroscopic Analysis[3]

-

Sample Preparation (NMR): Dissolve 5-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

-

¹H & ¹³C NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and proton-decoupled ¹³C experiments should be used.

-

Sample Preparation (IR): Prepare a thin film of the neat liquid sample between salt plates (NaCl or KBr) or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to observe the molecular ion and characteristic fragmentation patterns.[5]

Chemical Reactivity and Synthetic Applications

2-Bromo-3,3-dimethylbutanoic acid is a bifunctional molecule, offering two primary sites for chemical modification. Its utility in drug discovery stems from its role as a specialized building block for introducing the sterically hindered neopentyl motif.[6]

Caption: Key reaction pathways for 2-Bromo-3,3-dimethylbutanoic acid.

-

Reactions at the α-Carbon: The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic substitution (S_N2) by a variety of nucleophiles (amines, thiols, azides, etc.). The significant steric hindrance from the adjacent tert-butyl group will slow the rate of S_N2 reactions compared to less hindered α-bromo acids. This steric bulk can also favor elimination reactions (E2) when treated with a strong, non-nucleophilic base.

-

Reactions at the Carboxyl Group: The carboxylic acid moiety can undergo standard transformations, including esterification (e.g., Fischer esterification with an alcohol and acid catalyst) and amide bond formation (using standard peptide coupling reagents like DCC or EDC). These reactions are generally less sensitive to the steric hindrance of the adjacent group.

This dual reactivity allows for its incorporation into larger molecular scaffolds, making it a valuable tool for medicinal chemists aiming to introduce unique structural and conformational constraints into drug candidates.

Safety, Handling, and Storage

2-Bromo-3,3-dimethylbutanoic acid is a hazardous chemical and must be handled with appropriate safety precautions.[1]

| Hazard Category | GHS Classification | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][7] |

| Skin Corrosion | Causes skin irritation/burns (H315) | Wear protective gloves and clothing. Avoid contact with skin.[1][8] |

| Eye Damage | Causes serious eye damage (H318) | Wear eye and face protection (safety goggles, face shield).[1][8] |

| Respiratory | May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area. Do not breathe dust/fumes.[1][9] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]

-

Handling: Handle in a chemical fume hood to avoid inhalation of vapors or dust. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of 2,3-Dimethylbutanoic Acid. Benchchem.com.

- PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-3-methylbutyric acid. Fisher Scientific.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-bromo-2-methylbutane. Sigma-Aldrich.

- BenchChem. (n.d.). Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure. Benchchem.com.

- Echemi. (n.d.).

- FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET: 2-Bromo-3-methylbutanoic Acid. Fujifilm.com.

- BenchChem. (2025). Navigating the Molecular Maze: A Comparative Guide to the Structural Elucidation of 2-Bromo-3-methylpentanoic Acid. Benchchem.com.

- NIST. (n.d.). Butanoic acid, 2-bromo-3-methyl-, ethyl ester. NIST WebBook.

- Echemi. (n.d.). 2-bromo-3,3-dimethylbutanoic acid Formula. Echemi.com.

- BenchChem. (2025). The Role of Methyl Bromoacetate in Drug Discovery and Development: Application Notes and Protocols. Benchchem.com.

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Spectroscopic Guide to 2-Bromo-3,3-dimethylbutanoic Acid

This technical guide provides an in-depth analysis of the key spectroscopic characteristics of 2-bromo-3,3-dimethylbutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally similar compounds. Our focus is on providing a practical, field-proven framework for the structural elucidation of this α-halo carboxylic acid, a class of compounds with significant utility as intermediates in organic synthesis.[1]

The structural formula of 2-bromo-3,3-dimethylbutanoic acid (C₆H₁₁BrO₂) reveals a chiral center at the α-carbon, bonded to a bromine atom, a carboxylic acid group, a proton, and a sterically demanding tert-butyl group.[2] This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 2-bromo-3,3-dimethylbutanoic acid, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

The ¹H NMR spectrum of 2-bromo-3,3-dimethylbutanoic acid is predicted to be remarkably simple, exhibiting three distinct signals. The choice of a deuterated solvent such as chloroform (CDCl₃) is standard for this type of analysis, with tetramethylsilane (TMS) used as an internal standard (0.0 ppm).[3]

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet, broad | 1H | -COOH | The carboxylic acid proton is highly deshielded, appearing as a broad singlet due to hydrogen bonding and exchange. Its chemical shift can vary with concentration and temperature. |

| ~4.3 | Singlet | 1H | -CH(Br)- | The α-proton is directly attached to the carbon bearing the electronegative bromine atom, causing a significant downfield shift. Due to the absence of adjacent protons, it appears as a sharp singlet. |

| ~1.1 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet. This signal is shifted upfield as it is distant from the deshielding functional groups. |

The simplicity of this spectrum is a direct consequence of the molecule's structure. The tert-butyl group, with its nine equivalent protons and no adjacent hydrogens, gives a characteristic strong singlet. The isolated methine proton at the chiral center is deshielded by the adjacent bromine and carbonyl group, leading to its downfield shift.

Broadband proton-decoupled ¹³C NMR spectroscopy is crucial for confirming the number of unique carbon environments and the presence of key functional groups.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170-175 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |

| ~50-55 | -CH(Br)- | The α-carbon is directly attached to the electronegative bromine atom, resulting in a significant downfield shift compared to a standard alkane carbon.[4] |

| ~35-40 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is shifted downfield due to the branching. |

| ~25-30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in a typical aliphatic region. |

This predicted spectrum clearly indicates four distinct carbon environments, consistent with the molecular structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For 2-bromo-3,3-dimethylbutanoic acid, the IR spectrum will be dominated by the characteristic vibrations of the carboxylic acid moiety.[3]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Description |

| 2500-3300 | O-H stretch | Broad, Strong | This very broad and intense absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. |

| ~2960 | C-H stretch | Strong | Asymmetric and symmetric stretching of the C-H bonds in the tert-butyl group.[5] |

| ~1710 | C=O stretch | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a prominent and reliable indicator of this functional group. |

| ~1470, ~1370 | C-H bend | Medium | Bending vibrations characteristic of the tert-butyl group. |

| ~1210-1320 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~550-650 | C-Br stretch | Medium-Weak | The carbon-bromine bond vibration appears in the fingerprint region of the spectrum. |

The most telling feature in the IR spectrum is the extremely broad O-H stretch overlapping with the C-H stretches, in conjunction with the strong carbonyl absorption around 1710 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for this analysis.[3]

Predicted Mass Spectrometry Data (EI):

The mass spectrum of 2-bromo-3,3-dimethylbutanoic acid will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The monoisotopic mass of the compound is 193.99424 Da.[2][6]

Key Predicted Fragments:

| m/z | Ion | Rationale |

| 194/196 | [M]⁺ | The molecular ion peak, showing the characteristic M and M+2 pattern for a monobrominated compound. |

| 137/139 | [M - C₄H₉]⁺ | Loss of the tert-butyl group (57 Da), a common fragmentation pathway for molecules containing this moiety. |

| 115 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is very stable and often a prominent peak in the spectrum. |

The fragmentation of 2-bromo-3,3-dimethylbutanoic acid upon electron ionization is initiated by the formation of the molecular ion, which then undergoes characteristic bond cleavages.

Caption: Predicted major fragmentation pathways for 2-bromo-3,3-dimethylbutanoic acid in EI-MS.

Experimental Protocols

To acquire the spectroscopic data discussed, the following standard laboratory procedures would be employed.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-3,3-dimethylbutanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[3]

-

¹³C NMR Acquisition: On the same instrument, acquire the spectrum using parameters such as a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Broadband proton decoupling is typically used.[3]

-

Sample Preparation: As 2-bromo-3,3-dimethylbutanoic acid is a solid at room temperature, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.[3]

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.[3]

-

Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via direct infusion or coupled with a gas chromatograph (GC-MS).[3]

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[3]

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 Da.[3]

Conclusion

The structural elucidation of 2-bromo-3,3-dimethylbutanoic acid is straightforward when employing a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a clear map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the critical carboxylic acid functional group. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the isotopic signature of bromine. This guide provides a robust, predictive framework for the characterization of this compound, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.

References

- BenchChem. (n.d.). Spectroscopic confirmation of the 2-bromo-3-methylbutenoic acid methyl ester structure.

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-3,3-dimethylbutanoic acid (C6H11BrO2). Retrieved from [Link]

Sources

- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 2. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - 2-bromo-3,3-dimethylbutanoic acid (C6H11BrO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Solubility of 2-Bromo-3,3-dimethylbutanoic Acid in Organic Solvents

Introduction

2-Bromo-3,3-dimethylbutanoic acid (CAS No. 50364-40-4) is a halogenated carboxylic acid with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its utility in these fields is fundamentally linked to its solubility characteristics in various organic solvents. The ability to predict and control its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations.

This technical guide provides a comprehensive analysis of the solubility of 2-bromo-3,3-dimethylbutanoic acid. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide will leverage theoretical principles of solubility, analyze its key physicochemical properties, and present a comparative analysis with a structurally similar compound to provide researchers, scientists, and drug development professionals with a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is provided to empower users to generate precise data tailored to their specific solvent systems.

Physicochemical Characterization of 2-Bromo-3,3-dimethylbutanoic Acid

Understanding the molecular structure and properties of 2-bromo-3,3-dimethylbutanoic acid is the first step in predicting its solubility behavior. The molecule's functionality dictates its interaction with different solvent environments.

The key structural features include:

-

A carboxylic acid group (-COOH) , which is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

An alpha-bromine atom , which adds to the molecular weight and introduces a polar C-Br bond.

-

A tert-butyl group , which is bulky and nonpolar, influencing how the molecule packs in a crystal lattice and interacts with nonpolar solvents.

These features result in a molecule with a distinct balance of polar and nonpolar characteristics.

Core Physicochemical Properties

A summary of the key computed physicochemical properties of 2-bromo-3,3-dimethylbutanoic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO₂ | PubChem[2] |

| Molecular Weight | 195.05 g/mol | PubChem[2] |

| XLogP3 | 2.3 | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Boiling Point (Predicted) | 232.7 °C | ECHEMI[1] |

| Density (Predicted) | 1.436 g/cm³ | ECHEMI[1] |

The XLogP3 value of 2.3 suggests a moderate lipophilicity, indicating that the compound will likely exhibit preferential solubility in organic solvents over water. The presence of a hydrogen bond donor and two acceptors underscores the potential for strong interactions with protic and polar aprotic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar polarity. For 2-bromo-3,3-dimethylbutanoic acid, its solubility in a given organic solvent will be determined by the interplay of several factors:

-

Polarity Match : The carboxylic acid group will favor interactions with polar solvents such as alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate). The nonpolar tert-butyl group will favor interactions with less polar solvents like toluene or even alkanes to some extent.

-

Hydrogen Bonding : The ability of the carboxylic acid moiety to form hydrogen bonds is a significant driver of solubility in protic solvents like ethanol and methanol.

-

Disrupting the Crystal Lattice : For the solid to dissolve, the solvent molecules must provide enough energy to overcome the intermolecular forces holding the crystal lattice together. The bulky tert-butyl group may influence the crystal packing energy, affecting the ease of dissolution.

Generally, for carboxylic acids, as the carbon chain length increases, the nonpolar character becomes more dominant, leading to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[4]

Comparative Solubility Analysis: 2-Bromo-3-methylbutyric Acid

In the absence of specific quantitative data for 2-bromo-3,3-dimethylbutanoic acid, we can draw valuable inferences from the experimentally determined solubility of a structurally analogous compound, 2-bromo-3-methylbutyric acid (CAS No. 565-74-2). This analogue differs only by the substitution of a tert-butyl group with an isopropyl group. While this difference will affect the magnitude of solubility, the trends across different solvents are expected to be similar.

The table below presents the known solubility data for 2-bromo-3-methylbutyric acid at 20 °C.

| Solvent | Solubility ( g/100g ) | Solvent Type |

| Methanol | 82.7 | Polar Protic |

| Ethanol | 45.53 | Polar Protic |

| Dioxane | 22.7 | Polar Aprotic |

| Acetone | 17.75 | Polar Aprotic |

| Diethyl Ether | 0.84 | Nonpolar |

| Benzene | Insoluble | Nonpolar |

Source: Sigma-Aldrich[5]

Insights from Comparative Data

From this data, we can deduce a likely solubility profile for 2-bromo-3,3-dimethylbutanoic acid:

-

High Solubility in Polar Protic Solvents : The exceptional solubility in methanol and high solubility in ethanol are indicative of strong hydrogen bonding interactions. A similar high level of solubility can be anticipated for 2-bromo-3,3-dimethylbutanoic acid in these solvents.

-

Good Solubility in Polar Aprotic Solvents : Solvents like dioxane and acetone, which can act as hydrogen bond acceptors, also effectively dissolve the analogue. This suggests that 2-bromo-3,3-dimethylbutanoic acid will also be readily soluble in these solvents.

-

Limited Solubility in Nonpolar Solvents : The sharp drop in solubility for diethyl ether and insolubility in benzene highlight the importance of the polar carboxylic acid group. While the tert-butyl group in our target compound is more nonpolar than the isopropyl group, it is unlikely to render it highly soluble in very nonpolar solvents like hexane, though it may show slightly enhanced solubility in moderately nonpolar solvents like toluene compared to the analogue.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a solvent.

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Method Workflow

Step-by-Step Methodology

1. Materials and Equipment:

-

2-Bromo-3,3-dimethylbutanoic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

2. Preparation of Saturated Solution:

-

Add an excess amount of solid 2-bromo-3,3-dimethylbutanoic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent any solvent evaporation during the equilibration process.

3. Equilibration:

-

Place the sealed vials in a constant-temperature shaker or bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that thermodynamic equilibrium is achieved. This typically ranges from 24 to 72 hours. The necessary time can vary depending on the compound and solvent system, and preliminary time-to-equilibrium studies are recommended.

4. Sample Collection and Preparation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

5. Analysis and Calculation:

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent in a volumetric flask.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of 2-bromo-3,3-dimethylbutanoic acid.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Safety and Handling

2-Bromo-3,3-dimethylbutanoic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the solubility of 2-bromo-3,3-dimethylbutanoic acid in organic solvents. By understanding its physicochemical properties and leveraging comparative data from a structural analogue, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a robust and reliable method for determining precise solubility values, which are critical for process optimization and achieving reproducible results in research and development.

References

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid. Retrieved from [Link]

-

Pacific Biochem Private Limited. (n.d.). 2 Bromo 3 Methyl Butanoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

American Elements. (n.d.). 2-bromo-3,3-dimethylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 6. pacificbiochem.com [pacificbiochem.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-3,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Bromo-3,3-dimethylbutanoic acid, a key intermediate in pharmaceutical synthesis and organic chemistry. Understanding the chemical behavior of this reagent is paramount for ensuring experimental reproducibility, process scalability, and the integrity of drug development pipelines. This document moves beyond simple storage recommendations to explain the underlying chemical principles governing the stability of this and similar α-bromo carboxylic acids.

Chemical Profile and Intrinsic Reactivity

2-Bromo-3,3-dimethylbutanoic acid (CAS No: 50364-40-4) is a halogenated carboxylic acid with the molecular formula C₆H₁₁BrO₂.[1] Its structure, featuring a bromine atom on the carbon alpha to the carboxylic acid, is the primary determinant of its reactivity and, consequently, its stability profile.

The presence of the electron-withdrawing bromine atom and the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2][3] This inherent reactivity is the cornerstone of its utility in synthesis but also the principal challenge in its long-term storage.

| Property | Value | Source |

| Molecular Weight | 195.05 g/mol | [1] |

| Appearance | White to beige crystalline powder or chunks | |

| Boiling Point | 232.7 °C | [1] |

| Density | 1.436 g/cm³ | [1] |

Primary Degradation Pathways

The stability of 2-Bromo-3,3-dimethylbutanoic acid is primarily threatened by two key degradation pathways: hydrolysis and dehydrohalogenation. Understanding these mechanisms is crucial for implementing effective storage and handling protocols.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway for 2-Bromo-3,3-dimethylbutanoic acid is hydrolysis. As an α-bromo carboxylic acid, it is susceptible to reaction with water, which acts as a nucleophile, leading to the formation of 2-hydroxy-3,3-dimethylbutanoic acid and hydrobromic acid.[4]

This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture in the storage environment is, therefore, the most significant factor impacting the long-term stability of the compound.

Caption: Primary hydrolysis degradation pathway.

Dehydrohalogenation: A Secondary Concern

While hydrolysis is the primary concern, dehydrohalogenation to form an α,β-unsaturated carboxylic acid is another potential degradation route, particularly in the presence of a base. For 2-Bromo-3,3-dimethylbutanoic acid, this would lead to the formation of 3,3-dimethylbut-2-enoic acid. However, due to the steric hindrance from the tert-butyl group, this pathway is generally less favored compared to simpler α-bromo carboxylic acids.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling protocols are recommended. These are not merely suggestions but are grounded in the chemical principles of minimizing exposure to reactants and energy sources that can overcome the activation energy for degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic rate of degradation reactions such as hydrolysis and dehydrohalogenation.[4][5] |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Minimizes exposure to moisture, the primary reactant in the hydrolysis pathway.[4] |

| Container | Tightly sealed, opaque | Prevents ingress of moisture and protects from light to minimize potential photodegradation.[4] |

| Light | Protect from light | Although not extensively documented for this specific molecule, light can promote radical reactions and degradation of organic compounds.[4] |

| Incompatibilities | Strong bases, strong oxidizing agents, and strong acids | Bases can promote dehydrohalogenation, while strong acids can catalyze hydrolysis. Oxidizing agents can lead to decomposition.[4][5] |

Experimental Protocol: Aliquoting for Long-Term Stability

To ensure the long-term integrity of the bulk material, it is strongly advised to aliquot the compound upon receipt. This protocol minimizes repeated exposure of the entire stock to atmospheric moisture and temperature fluctuations.

-

Preparation: Work in a glove box or a fume hood with a dry, inert atmosphere.

-

Aliquoting: Weigh the desired amounts of 2-Bromo-3,3-dimethylbutanoic acid into smaller, pre-dried glass vials suitable for your experimental needs.

-

Inerting: Backfill each vial with a dry, inert gas such as argon or nitrogen.

-

Sealing: Tightly seal the vials with appropriate caps, potentially using paraffin film as an additional barrier against moisture.

-

Storage: Store the aliquoted vials under the recommended refrigerated conditions (2-8 °C).

Caption: Recommended aliquoting workflow.

Stability Assessment: A Practical Approach

Regular assessment of the purity of 2-Bromo-3,3-dimethylbutanoic acid is a critical component of quality control in a research and development setting. While quantitative methods like HPLC or NMR provide definitive purity data, a simple qualitative method like Thin Layer Chromatography (TLC) can be a rapid and effective tool for routine checks.

Experimental Protocol: Qualitative Stability Assessment by TLC

This protocol provides a straightforward method to monitor for the appearance of degradation products over time.

-

Reference Preparation (Time = 0):

-

Dissolve a small amount of newly received 2-Bromo-3,3-dimethylbutanoic acid in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the spot(s) using a suitable method (e.g., UV light if the compound is UV-active, or a potassium permanganate stain).

-

Record the Rf value of the main spot. This serves as your baseline reference.

-

-

Sample Storage:

-

Store the main stock of the compound under the recommended conditions (2-8 °C, dark, sealed).

-

For a stress study, a small aliquot can be intentionally stored under suboptimal conditions (e.g., at room temperature, exposed to ambient light and humidity).

-

-

Periodic Analysis (e.g., 1, 3, 6 months):

-

Repeat the TLC analysis (step 1) on both the properly stored sample and the stressed sample.

-

Co-spot the new samples with the initial reference sample on the same TLC plate for direct comparison.

-

-

Interpretation:

-

The appearance of new spots, particularly those with a different Rf value, is indicative of degradation. Hydrolysis to the more polar 2-hydroxy-3,3-dimethylbutanoic acid would likely result in a spot with a lower Rf value.

-

A significant decrease in the intensity of the main spot in the stressed sample compared to the properly stored sample also suggests degradation.

-

Sources

Safe Handling and Hazard Mitigation of 2-Bromo-3,3-dimethylbutanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3,3-dimethylbutanoic acid (CAS No: 50364-40-4) is a halogenated carboxylic acid utilized as a key intermediate and building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its unique structure, featuring a bromine atom at the alpha position to the carboxyl group, imparts a high degree of reactivity, making it valuable for introducing specific molecular scaffolds. However, this same reactivity necessitates a comprehensive understanding of its associated hazards and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the hazards associated with 2-Bromo-3,3-dimethylbutanoic acid and outlines field-proven safety precautions and emergency procedures. The protocols described herein are designed to empower researchers to work confidently and safely, minimizing risk to personnel and infrastructure.

Section 1: Hazard Identification and Toxicological Profile

The primary hazards of 2-Bromo-3,3-dimethylbutanoic acid are rooted in its corrosive nature and acute toxicity.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.

Table 1: Chemical Identifiers for 2-Bromo-3,3-dimethylbutanoic Acid

| Identifier | Value |

| IUPAC Name | 2-bromo-3,3-dimethylbutanoic acid |

| CAS Number | 50364-40-4[2] |

| Molecular Formula | C₆H₁₁BrO₂[2] |

| Molecular Weight | 195.05 g/mol [2] |

| Synonyms | α-Bromo-tert-butylacetic acid |

Table 2: GHS Hazard Classification [2][3]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Irritant | Danger |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Corrosive, Irritant | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosive | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Irritant |

Analysis of Health Hazards

-

Serious Eye Damage (H318): This is the most severe hazard classification for this compound. Direct contact with the eyes can cause irreversible damage, including blindness.[4] The acidic nature of the carboxyl group combined with the reactivity of the alpha-bromo substituent makes it highly corrosive to ocular tissue.

-

Skin Irritation (H315): As a corrosive organic acid, it causes skin irritation upon contact.[2] Prolonged exposure can lead to chemical burns. The bromine atom can also act as a leaving group, potentially allowing the molecule to react with biological nucleophiles in the skin.

-

Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[2] This is a common hazard for acidic and reactive solid compounds.

Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential. Engineering controls are the first line of defense, followed by stringent administrative controls and the mandatory use of appropriate PPE.

Engineering Controls

-

Chemical Fume Hood: All handling of 2-Bromo-3,3-dimethylbutanoic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This prevents the inhalation of dust or vapors and contains any potential spills.

-

Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.[5] Proximity and regular functionality checks of this equipment are critical.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the minimum required PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[6] A full-face shield must be worn over the goggles to protect against splashes during transfers of the solid or its solutions.[7] |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves are recommended for their enhanced resistance to halogenated organic compounds.[5] Always inspect gloves before use and change them immediately upon contamination.[6] |

| Body | Chemical-Resistant Lab Coat | A flame-resistant lab coat, fully buttoned, is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][8] |

| Respiratory | NIOSH-Approved Respirator | For most operations within a functioning fume hood, respiratory protection is not required. However, if dusts are generated or engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[9] |

| Feet | Closed-Toe Shoes | Substantial, closed-toe shoes made of a non-porous material are mandatory to protect against spills.[5] |

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to a validated standard operating procedure (SOP) is crucial for minimizing exposure and preventing incidents.

Experimental Protocol: Weighing and Handling

-

Preparation: Before handling, verify that the chemical fume hood is functioning correctly. Don all required PPE as detailed in Table 3. Ensure the work area inside the hood is clean and uncluttered.

-

Handling: Conduct all manipulations of the solid compound within the fume hood. Use non-sparking tools for transfers. When preparing solutions, add the solid slowly to the solvent to control the dissolution rate and prevent splashing.

-

Containment: Keep the container tightly sealed when not in use to prevent potential degradation from moisture and to contain vapors.[10]

-

Post-Handling: After handling, decontaminate all surfaces within the fume hood that may have come into contact with the compound. Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.[7]

Storage Requirements

-

Location: Store the compound in a locked, dedicated cabinet for corrosive materials.[4] The storage area should be cool, dry, and well-ventilated.[11]

-

Container: Keep the container tightly closed and upright.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids to prevent hazardous reactions.[10]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Table 4: First-Aid Response Protocol

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[4] Seek immediate medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen.[4][12] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a 2-Bromo-3,3-dimethylbutanoic acid spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, irritating and highly toxic gases, including carbon oxides and hydrogen bromide, may be generated.[13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Conclusion

2-Bromo-3,3-dimethylbutanoic acid is a valuable synthetic reagent whose utility is matched by its significant hazards. Its corrosive properties and acute toxicity demand a culture of safety and strict adherence to established protocols. By understanding the specific risks and implementing the engineering controls, personal protective equipment, and emergency procedures detailed in this guide, researchers can effectively mitigate these dangers. A proactive and informed approach to safety is paramount to ensuring a secure research environment for all personnel.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 184251, 2-Bromo-3,3-dimethylbutanoic Acid. PubChem. [Link]

-

American Chemistry Council (Date not available). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

-

ChemWhat (2025). (S)-2-Bromo-3,3-dimethylbutyric acid CAS#: 32653-37-5. ChemWhat. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 179487, (2S)-2-Bromo-3-methylbutanoic acid. PubChem. [Link]

-

University of Hawai'i at Manoa CTAHR (Date not available). UNIT 7: Personal Protective Equipment. [Link]

-

Pacific Biochem Private Limited (Date not available). 2-Bromo-3-Methylbutanoic Acid. [Link]

-

National Center for Biotechnology Information (2021). Reports of Adverse Events Associated with Use of Novel Psychoactive Substances, 2017–2020: A Review. PubMed Central. [Link]

Sources

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. 2-Bromo-3,3-dimethylbutanoic Acid | C6H11BrO2 | CID 184251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 9. americanchemistry.com [americanchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. aksci.com [aksci.com]

Methodological & Application

The Strategic Application of 2-Bromo-3,3-dimethylbutanoic Acid in the Development of Advanced Agrochemicals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the intricate field of agrochemical research, the discovery and optimization of novel active ingredients are paramount for addressing the ever-evolving challenges of crop protection. 2-Bromo-3,3-dimethylbutanoic acid, a halogenated carboxylic acid, emerges as a chemical building block of significant interest. While not an active herbicide itself, its unique structural features, particularly the sterically hindered 3,3-dimethylbutyl (tert-butyl) group, make it a valuable precursor for the synthesis of highly effective and selective herbicides. This guide delves into the application of 2-Bromo-3,3-dimethylbutanoic acid in agrochemical development, with a specific focus on its role in the synthesis of acetyl-CoA carboxylase (ACCase) inhibiting herbicides, exemplified by the commercial herbicide Pinoxaden.

The Significance of the 3,3-Dimethylbutanoic Acid Moiety in Herbicide Design

The efficacy of many modern herbicides is intrinsically linked to their ability to bind with high affinity and specificity to a target enzyme in the weed. The 3,3-dimethylbutanoic acid scaffold provides a bulky, lipophilic tert-butyl group that can play a crucial role in the molecule's interaction with the active site of the target enzyme. This steric hindrance can enhance the binding affinity and selectivity of the herbicide, leading to improved performance at lower application rates and a more favorable toxicological profile.